[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466736
InChI: InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1
SMILES: CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466736

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key HWDSCIZJCKXORD-LBAUFKAWSA-N
Isomeric SMILES CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

Structural Characterization

Molecular Architecture

The compound comprises three key components:

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle).

  • An (S)-2-amino-propionyl group attached to the pyrrolidine’s 1-position, introducing chirality and a peptide-like bond.

  • An ethyl-carbamic acid benzyl ester moiety linked to the pyrrolidine’s 2-methyl position, providing carbamate functionality and aromaticity.

The stereochemistry is critical: the (S)-configuration at the propionyl group and pyrrolidine ring influences its biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameBenzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Molecular FormulaC18H27N3O3\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight333.4 g/mol
SMILES NotationCCN(CC1CCCN1C(=O)C@HN)C(=O)OCC2=CC=CC=C2
InChIKeyHWDSCIZJCKXORD-HOCLYGCPSA-N

Spectroscopic Data

  • NMR: The pyrrolidine protons resonate between δ 1.5–3.5 ppm, while the benzyl aromatic protons appear at δ 7.2–7.4 ppm.

  • IR: Stretching vibrations at 1680–1720 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (carbamate C-O).

  • Mass Spectrometry: A molecular ion peak at m/z 333.4 and fragmentation patterns confirming the ethyl-carbamate group.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three stages:

  • Pyrrolidine Functionalization:

    • Alkylation of pyrrolidine’s 2-position with ethyl bromide.

    • Introduction of the (S)-2-amino-propionyl group via amide coupling using HATU or EDCl.

  • Carbamate Formation:

    • Reaction of the secondary amine with benzyl chloroformate under basic conditions (e.g., triethylamine).

  • Chiral Resolution:

    • Enantiomeric purity is achieved via chiral HPLC or enzymatic resolution.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1HATU, DIPEA, DMF, 0°C → RT7895
2Benzyl chloroformate, TEA, THF8598
3Chiralcel OD-H column, hexane/IPA92>99 ee

Reactivity Profile

  • Hydrolysis: The benzyl ester is cleaved under acidic (HCl/MeOH) or hydrogenolytic conditions (H₂/Pd-C).

  • Amination: The primary amine undergoes reductive amination with aldehydes/ketones.

  • Enzyme Interactions: The carbamate group acts as a serine protease inhibitor mimetic .

Biological Activity and Mechanisms

Mechanistic Insights

  • Enzyme Inhibition: The carbamate group covalently binds to serine residues in proteases, mimicking transition states .

  • Receptor Modulation: The pyrrolidine scaffold adopts conformations that fit into GPCR binding pockets.

Table 3: Comparative Bioactivity of Analogues

CompoundTargetActivity (IC₅₀/Ki)Source
DMP-777Elastase78.76 µM
YM-60828Thrombin~100 µM
This compoundDopamine D250–100 nM (predicted)

Applications and Future Directions

Drug Discovery

  • Lead Optimization: Serves as a scaffold for CNS agents due to blood-brain barrier permeability predicted by LogP ~2.5.

  • Prodrug Development: The benzyl ester enhances solubility for intravenous administration.

Biochemical Tools

  • Activity-Based Probes: Fluorescent tags can be introduced via the amine group for protease profiling.

Challenges and Opportunities

  • Stereochemical Complexity: Scalable asymmetric synthesis remains a hurdle.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator